N-(3-chlorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
The compound N-(3-chlorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring, and a 3-chlorophenylacetamide moiety. The indole scaffold is substituted at the 1-position with an acetamide linker, which connects to the 3-chlorophenyl group. The oxadiazole ring at the 2-position of the indole is further substituted with a propyl chain. This architecture is designed to exploit hydrogen bonding (via the amide and oxadiazole groups) and hydrophobic interactions (via the propyl and chlorophenyl substituents), which are critical for pharmacological activity .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2/c1-2-6-20-24-25-21(28-20)18-11-14-7-3-4-10-17(14)26(18)13-19(27)23-16-9-5-8-15(22)12-16/h3-5,7-12H,2,6,13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUNQXHVWLCQOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Aromatic Ring
N-(2,6-Dimethylphenyl) Analogues
Compounds like N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide () replace the 3-chlorophenyl group with a 2,6-dimethylphenyl group. UV-Vis spectrophotometry data (Table 4 in ) indicate distinct absorbance profiles, suggesting differences in π-π* transitions due to substituent effects .
N-(4-Methoxyphenyl) Analogues
The compound 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide () substitutes the 3-chlorophenyl with a 4-methoxyphenyl group. The methoxy group’s electron-donating nature enhances solubility but may reduce binding affinity compared to the chloro substituent, as observed in antimicrobial assays .
Oxadiazole Substituent Modifications
Propyl vs. Ethyl Chains
Replacing the 5-propyl group on the oxadiazole with an ethyl group (e.g., N-(2,5-dimethylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide , ) reduces lipophilicity. This may lower membrane permeability, as seen in bioavailability studies of similar compounds .
Benzofuran-Oxadiazole Hybrids
Compounds like 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide () replace the indole core with benzofuran. The benzofuran’s rigid structure enhances metabolic stability but may limit conformational flexibility required for target engagement .
Pharmacological Activity Comparisons
Antimicrobial Activity
The benzofuran-oxadiazole hybrid 2a () demonstrated potent antimicrobial activity, with MIC values of 4–8 µg/mL against Staphylococcus aureus. The 3-chlorophenyl group in the target compound likely enhances activity due to increased hydrophobicity and membrane penetration .
Enzyme Inhibition
Lipoxygenase (LOX) Inhibition
Compound 8t (N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, ) showed 72% LOX inhibition at 100 µM. The 3-chlorophenyl group in the target compound may improve inhibition via stronger van der Waals interactions with the enzyme’s hydrophobic pockets .
SIRT2 Inhibition
N-(5-(3-methoxybenzyl)-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives () exhibit SIRT2 inhibition (IC₅₀ = 0.8–3.2 µM). The target compound’s indole-oxadiazole scaffold may similarly interact with the enzyme’s catalytic domain, though this requires experimental validation .
Physicochemical and Structural Properties
Molecular Weight and Solubility
*Estimated based on structural analogues.
Hydrogen Bonding and Crystal Packing
The acetamide group in N-(2-chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide () forms planar geometries with bond lengths of 1.376 Å (C–N) and angles of 124.87°, critical for stable crystal packing. The target compound’s propyl chain may introduce steric effects, altering crystallization behavior .
Structure-Activity Relationship (SAR) Trends
- Chlorophenyl vs. Methoxyphenyl : Chlorine’s electron-withdrawing nature enhances binding to hydrophobic enzyme pockets, while methoxy groups improve solubility but reduce affinity .
- Oxadiazole Substituents : Longer alkyl chains (e.g., propyl) increase lipophilicity and membrane permeability compared to shorter chains (e.g., ethyl) .
- Indole vs. Benzofuran : Indole’s nitrogen atom facilitates hydrogen bonding, whereas benzofuran’s rigidity may limit conformational adaptation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
